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Hordenine sulfate

Cat. No.: B1582468
CAS No.: 622-64-0
M. Wt: 426.5 g/mol
InChI Key: PKCUSEDYJXJFJO-UHFFFAOYSA-L
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Description

Historical Trajectories of Anhaline Sulfate (B86663) Investigation

The scientific journey of anhaline sulfate began in the late 19th century. In 1894, the German chemist Arthur Heffter first isolated the alkaloid from the cactus Anhalonium fissuratum (now reclassified as Ariocarpus fissuratus), naming the substance "anhaline". wikipedia.org Independently, in 1906, E. Léger extracted an identical alkaloid from germinated barley (Hordeum vulgare) and named it "hordenine". wikipedia.org

It was the seminal work of Ernst Späth that later reconciled these findings. Späth demonstrated that anhaline and hordenine (B123053) were, in fact, the same chemical entity and correctly proposed its molecular structure. wikipedia.org The name "hordenine" became the preferred nomenclature in the scientific community. The first chemical synthesis of the compound was achieved by George Barger, providing a crucial step in confirming its structure and enabling further study without reliance on natural extraction. wikipedia.org These foundational investigations established the chemical identity of the molecule, paving the way for future exploration of its properties and applications, including the preparation and study of its various salts, such as the sulfate form.

A summary of these key historical milestones is presented in the table below.

YearResearcher(s)Key Contribution
1894 Arthur HeffterFirst isolation of the alkaloid from Anhalonium fissuratum, named "anhaline". wikipedia.org
1906 E. LégerIndependent isolation of the same alkaloid from germinated barley (Hordeum vulgare), named "hordenine". wikipedia.org
1909 George BargerFirst laboratory chemical synthesis of hordenine. wikipedia.org
1919 Ernst SpäthDemonstrated that "anhaline" and "hordenine" were identical compounds and elucidated the correct molecular structure. wikipedia.org

Foundational Principles of Anhaline Sulfate Chemistry

Anhaline, or hordenine, is a substituted phenethylamine (B48288) with the chemical name 4-[2-(dimethylamino)ethyl]phenol. The molecule is amphoteric, possessing both a weakly acidic phenolic hydroxyl group and a basic tertiary amine group. wikipedia.org In the presence of sulfuric acid, the amine group is protonated to form the anilinium-type cation, which pairs with the sulfate anion to yield anhaline sulfate, a salt with the formula (C₁₀H₁₆NO)₂SO₄. wikipedia.org This salt form often provides greater stability and crystallinity compared to the free base.

The chemical properties of hordenine and its sulfate salt have been well-characterized. The apparent pKa values for the protonated form are approximately 9.78 for the phenolic proton and 10.02 for the ammonium (B1175870) proton. wikipedia.org The crystal structure of hordenine sulfate has been determined using X-ray diffraction, providing precise data on its solid-state conformation. researchgate.net This analysis revealed that the two independent hordenine molecules in the asymmetric unit adopt a perpendicular trans conformation, which is common for sympathomimetic amines, with the nitrogen atoms fully protonated. researchgate.net

Key physicochemical and crystallographic data are summarized in the tables below.

Physicochemical Properties of Hordenine and its Salts

Property Hordenine (Free Base) Anhaline Sulfate (this compound)
Molecular Formula C₁₀H₁₅NO nih.gov (C₁₀H₁₆NO)₂SO₄ wikipedia.org
Molecular Weight 165.23 g/mol nih.gov 428.54 g/mol clinisciences.com
Melting Point 117.5 °C nih.gov 211 °C wikipedia.org
Appearance Solid, crystals nih.gov Crystalline solid researchgate.net

| Solubility (Water) | 7 mg/mL nih.govcannabisdatabase.ca | Soluble |

Crystallographic Data for Anhaline (Hordenine) Sulfate

Parameter Value
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a 11.807(3) Å researchgate.net
b 8.245(4) Å researchgate.net
c 24.545(9) Å researchgate.net
β 101.60(2)° researchgate.net
Volume (V) 2340.6 ų researchgate.net

| Z | 4 researchgate.net |

The synthesis of hordenine has also evolved. Following Barger's initial multi-step route, more efficient methods were developed, such as a synthesis starting from p-methoxy-phenylethyl alcohol. wikipedia.org More recently, research has focused on sustainable methodologies, including a chemoenzymatic strategy that uses the enzyme tyrosine decarboxylase in a continuous flow system to produce hordenine from L-tyrosine, highlighting a modern approach to its production. rsc.org

Contemporary Significance of Anhaline Sulfate in Advanced Chemical Synthesis and Materials Science

In modern research, anhaline (hordenine) and its derivatives are finding applications as functional organic molecules in materials science and specialized chemical synthesis, moving beyond their traditional contexts.

One of the most notable applications is in the field of nanotechnology. Hordenine has been successfully employed as both a reducing and a capping agent in the green synthesis of anisotropic gold nanoparticles (AuNPs). In this process, the hordenine molecule facilitates the reduction of gold ions and stabilizes the resulting nanoparticles, preventing their aggregation. This method provides a novel, one-step, room-temperature route to producing functional nanomaterials, with the resulting hordenine-fabricated AuNPs showing potential for use in antimicrobial coatings.

The compound's inherent chemical structure also makes it a valuable building block in synthetic chemistry. Its phenolic and amine groups allow for a range of chemical modifications, making it a useful precursor for more complex molecules. Recent advancements in "green chemistry" have highlighted a sustainable, chemoenzymatic continuous-flow synthesis of hordenine itself, which is significant for producing this and other valuable phenolic phytochemicals with a reduced environmental footprint. rsc.org

Furthermore, compounds with structures similar to hordenine, containing aromatic rings and heteroatoms, are often investigated as corrosion inhibitors. Some sources suggest that hordenine salts, such as the hydrochloride, can be used as biochemical reagents and corrosion inhibitors for metals in acidic environments. The phenolic group and the nitrogen atom can adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process. This application is consistent with the known properties of other phenolic amines and represents a practical materials protection application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N2O6S-2 B1582468 Hordenine sulfate CAS No. 622-64-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

622-64-0

Molecular Formula

C20H30N2O6S-2

Molecular Weight

426.5 g/mol

IUPAC Name

bis(4-[2-(dimethylamino)ethyl]phenol);sulfate

InChI

InChI=1S/2C10H15NO.H2O4S/c2*1-11(2)8-7-9-3-5-10(12)6-4-9;1-5(2,3)4/h2*3-6,12H,7-8H2,1-2H3;(H2,1,2,3,4)/p-2

InChI Key

PKCUSEDYJXJFJO-UHFFFAOYSA-L

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)O.CN(C)CCC1=CC=C(C=C1)O.[O-]S(=O)(=O)[O-]

Pictograms

Irritant

Related CAS

539-15-1 (Parent)

Origin of Product

United States

Synthetic Methodologies and Formation Pathways of Aniline Sulfate

Direct Chemical Synthesis from Aniline (B41778) and Sulfuric Acid

The most direct and widely utilized method for the preparation of aniline sulfate (B86663) involves the reaction of aniline with sulfuric acid. doubtnut.com This acid-base reaction is vigorous and results in the formation of the anilinium hydrogen sulfate salt. doubtnut.com The process is foundational for the subsequent synthesis of other important compounds.

Reaction Stoichiometry and Yield Optimization

The reaction between aniline and sulfuric acid to form anilinium hydrogen sulfate typically proceeds with a substantially equimolar ratio of the two reactants. The balanced chemical equation for this reaction is:

C₆H₅NH₂ + H₂SO₄ → C₆H₅NH₃⁺HSO₄⁻ doubtnut.com

To optimize the yield and ensure the formation of a homogeneous mixture, it is crucial to control the reaction conditions. Continuous processes have been developed where aniline and sulfuric acid are introduced simultaneously into a reactor with intensive mixing. This method helps to avoid localized areas of excess aniline, which could lead to the formation of undesirable byproducts and affect the quality of the final product. The temperature of the incoming reactants is often kept low, up to 30°C, to manage the exothermic nature of the reaction.

ReactantMolar Mass ( g/mol )Stoichiometric Ratio
Aniline (C₆H₅NH₂)93.131
Sulfuric Acid (H₂SO₄)98.081
Product Molar Mass ( g/mol )
Anilinium hydrogen sulfate (C₆H₅NH₃⁺HSO₄⁻)191.21

Table 1: Stoichiometric Data for the Synthesis of Anilinium Hydrogen Sulfate

Mechanistic Considerations of Electrophilic Substitution

While the initial reaction is an acid-base neutralization, the subsequent transformation of anilinium hydrogen sulfate into derivatives like sulfanilic acid involves electrophilic aromatic substitution. The amino group (-NH₂) in aniline is an electron-donating group, which activates the benzene (B151609) ring towards electrophilic attack, particularly at the ortho and para positions.

However, in a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is deactivating and meta-directing. This is a critical consideration in reactions like nitration, where the presence of a meta-isomer is observed alongside the para-isomer due to the protonation of aniline in the acidic environment. The anilinium ion is less susceptible to electrophilic attack than aniline itself. chemicalforums.com

Impact of Acid-Base Equilibria on Salt Formation

The formation of anilinium sulfate is a classic acid-base reaction. Aniline, a weak base (pKa of the anilinium ion is 4.60), readily reacts with a strong mineral acid like sulfuric acid to form a stable, water-soluble salt. chemcess.com The lone pair of electrons on the nitrogen atom of the amino group accepts a proton from sulfuric acid. doubtnut.com This salt formation is a crucial step as it protects the amino group from oxidation during subsequent synthetic procedures. chemcess.com The equilibrium of this reaction lies far to the right, favoring the formation of the anilinium hydrogen sulfate salt.

Pathways to Aniline Sulfate Derivatives

Aniline sulfate is a versatile intermediate that can be converted into a range of derivatives through various synthetic pathways.

Synthesis of Substituted Aniline Sulfates

The synthesis of substituted aniline sulfates can be achieved by starting with a substituted aniline and reacting it with sulfuric acid. For instance, the synthesis of aniline-2-sulfonic acid (orthanilic acid) can be accomplished by reacting aniline with sulfuric acid in the presence of a metal hydrogen sulfate catalyst.

A significant application of anilinium sulfate is its conversion to p-aminobenzenesulfonic acid, commonly known as sulfanilic acid. doubtnut.com This is achieved by heating anilinium hydrogen sulfate at temperatures between 180-200°C (453-473 K). doubtnut.comdoubtnut.com This "baking" process involves the elimination of water and the sulfonation of the aromatic ring, predominantly at the para position. The reaction is essentially a rearrangement where the sulfonate group migrates.

IntermediateReaction ConditionMajor Product
Anilinium hydrogen sulfateHeating at 180-200°CSulfanilic acid

Table 2: Synthesis of Sulfanilic Acid from Anilinium Hydrogen Sulfate

Rearrangement Reactions Involving Sulfonate Moieties

The formation of sulfanilic acid from anilinium hydrogen sulfate upon heating is a key example of a rearrangement reaction. doubtnut.com Initially formed anilinium hydrogen sulfate undergoes a transformation where the hydrogen sulfate ion acts as a sulfonating agent. doubtnut.com The electrophilic species, SO₃, is generated and attacks the electron-rich benzene ring of the aniline molecule. Due to the directing effect of the amino group (even when protonated, some equilibrium with the free amine exists), the substitution occurs primarily at the para position, leading to the formation of sulfanilic acid. This product exists as a zwitterion, or inner salt, with both a positive and a negative charge within the same molecule.

Kinetic Isotope Effect (KIE) Studies in Rearrangement Pathways

Kinetic Isotope Effect (KIE) studies have been instrumental in elucidating the mechanism of the N-sulfamate to C-sulfonate rearrangement. A primary KIE is observed when a bond to an isotopically labeled atom is broken or formed in the rate-determining step of a reaction. researchgate.net

Polymerization Through Anilinium Sulfate Intermediates

Anilinium sulfate serves as a key monomer in the synthesis of polyaniline (PANI), a conductive polymer of significant interest. nih.gov The polymerization is typically achieved through chemical oxidation in an aqueous medium. The process begins with the oxidation of the anilinium cation to generate reactive electrophilic species. A critical species in the initiation phase is the aniline nitrenium cation. The subsequent rate and regioselectivity of the dimerization are governed by the electrophilic aromatic substitution reaction between these aniline nitrenium cations and non-protonated aniline molecules. This process leads to the formation of dimers, which then propagate into larger oligomeric and polymeric structures.

Oxidative Polymerization Using Various Oxidizing Agents (e.g., Ammonium (B1175870) Peroxydisulfate (B1198043), Cupric Sulfate)

The oxidative polymerization of anilinium sulfate is initiated by a variety of oxidizing agents, with ammonium peroxydisulfate (APS) and cupric sulfate being prominent examples.

Ammonium Peroxydisulfate (APS) is the most widely used oxidant for aniline polymerization in acidic aqueous media. The reaction mechanism involves the generation of radical cations from aniline monomers, which then combine to form polymer chains. The oxidation of aniline with APS is known to be an exothermic reaction that results in the formation of polyaniline along with byproducts such as sulfuric acid and ammonium sulfate. The use of APS is favored for its ability to produce high yields of PANI. kpi.ua

Cupric Sulfate (Cu²⁺) can also act as an oxidizing agent for aniline polymerization. Some studies report that the use of cupric sulfate can lead to the formation of PANI-Cu nanocomposites with distinct morphologies, such as flower-like microstructures. The process involves the reduction of Cu²⁺ ions, which can result in the formation of copper nanoparticles embedded within the polyaniline matrix. However, other research indicates that the reaction between aniline and copper(II) sulfate under certain aqueous conditions may yield copper(II)-aniline complexes rather than polyaniline, suggesting the reaction outcome can be sensitive to specific conditions.

Oxidizing AgentKey Findings and CharacteristicsResulting Products/MorphologyCitations
Ammonium Peroxydisulfate ((NH₄)₂S₂O₈)Most common and effective oxidant; reaction is exothermic and auto-accelerated.Granular PANI, nanotubes, or nanorods depending on conditions. Byproducts include sulfuric acid and ammonium sulfate.
Cupric Sulfate (CuSO₄)Can initiate polymerization, often leading to PANI-metal composites. Outcome can be sensitive to reaction conditions.Can produce PANI with flower-like microstructures or PANI-Cu nanocomposites. Under some conditions, may form Cu(II)-aniline complexes instead of PANI.

Influence of Reaction Conditions on Polymerization Kinetics and Regioselectivity

The kinetics, yield, and structural properties of polyaniline synthesized from anilinium sulfate are highly dependent on the reaction conditions. Key parameters include the acidity of the medium (pH), reaction temperature, monomer and oxidant concentrations, and the molar ratio of aniline to the oxidant.

Acidity (pH): The pH of the reaction medium is arguably the most critical parameter. The polymerization of anilinium cations occurs rapidly at low pH (pH < 2.5). At higher pH values (pH > 3.5), neutral aniline molecules are oxidized first, leading to the formation of oligomers that may contain phenazine (B1670421) structures from ortho-coupled units. The regioselectivity is impacted as the para-substitution pattern is dominant in the linear trimers and tetramers formed from anilinium sulfate under acidic conditions.

Temperature: Polymerization temperature affects the reaction rate and the molecular weight of the resulting polymer. kpi.ua Lower temperatures (e.g., 0-5°C) are often optimal for producing high molecular weight PANI, as higher temperatures can have a detrimental effect on the polymer's viscosity. kpi.ua

Reactant Concentrations and Ratios: The molar ratio of aniline to the oxidant significantly influences the polymer yield and properties. kpi.ua A slower rate of polymerization can be observed with certain surfactant structures, which may hinder the interaction between the oxidant and the anilinium cation. The initial reactant concentrations also affect the reaction kinetics. researchgate.net

Reaction ConditionInfluence on KineticsInfluence on Regioselectivity & StructureCitations
Acidity (pH)Fast polymerization of anilinium cations at pH < 2.5. Slower initial oxidation of neutral aniline at pH > 3.5.Low pH favors highly conjugated, conductive PANI. Higher pH can lead to oligomers with ortho- and para-coupled units and phenazine rings.
TemperatureReaction rate increases with temperature.Lower temperatures (0-5°C) favor higher molecular weight and viscosity. Higher temperatures can lead to smoother, longer nanofibers. kpi.ua
Aniline/Oxidant RatioAffects overall reaction rate and polymer yield.Can be optimized to produce high-quality, high molecular weight PANI. High ratios can sometimes lead to over-oxidation. kpi.ua

Formation of Oligomeric and Polymeric Aniline Structures (e.g., Linear, Branched, Nanostructures)

The oxidative polymerization of anilinium sulfate can produce a diverse array of structures, from simple oligomers to complex polymeric nanostructures. The final morphology is controlled by factors such as the reaction medium's acidity and the self-assembly of intermediate species.

Oligomeric Structures: In the initial stages of polymerization, or under conditions where polymerization does not proceed to high molecular weights (e.g., higher pH), aniline oligomers are formed. These can consist of both para- and ortho-coupled aniline units. The ortho-coupled segments can undergo further oxidative cyclization to form phenazine-like structures, which can influence the morphology of the final polymer. Studies have shown the formation of well-defined linear oligomers, such as tetramers and octamers, through controlled oxidative coupling.

Polymeric Structures:

Linear and Branched: Under strongly acidic conditions, the polymerization of anilinium sulfate predominantly yields linear, para-substituted N–C coupled trimers and tetramers. In contrast, the polymerization of non-protonated aniline can also produce branched structures that may subsequently oxidize to form phenazine units. The use of specific templates, such as DNA, during polymerization with certain oxidants has been shown to produce highly branched, dendritic nanoparticles. Solid-state synthesis methods have also been developed to create branched polyaniline nanofibers.

Nanostructures: A variety of nanostructures can be obtained by tuning the synthesis parameters. These include:

Granules: Often formed during polymerization in strongly acidic media.

Nanotubes and Nanofibers: The self-organization of phenazine units, formed from oligomers, is proposed to act as a template for the generation of polyaniline nanotubes. Nanofibers and nanorods can also be produced, with their dimensions influenced by reaction temperature and time.

Microspheres: Non-conducting oligoaniline microspheres can be formed, particularly when the reaction is carried out in alkaline media where sulfonated oligomers can stabilize aniline emulsions.

The interplay between the formation of oligomeric species and their subsequent self-assembly is a key factor in determining the final supramolecular structure and morphology of the polyaniline product.

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying the functional groups present within a molecule. These techniques probe the vibrational motions of bonds, with each type of bond and functional group absorbing or scattering light at characteristic frequencies, thus providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. For anhaline sulfate (B86663), the spectrum would reveal characteristic absorption bands corresponding to its distinct functional moieties: the phenolic hydroxyl group, the aromatic ring, the alkyl chain, the tertiary amine, and the sulfate counter-ion.

Table 1: Predicted FT-IR Vibrational Frequencies for Anhaline Sulfate Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretching 3200-3600 (Broad)
Aromatic C-H Stretching 3000-3100
Alkyl C-H Stretching 2850-2960
Aromatic C=C Ring Stretching 1450-1600
Phenolic C-O Stretching 1200-1260
C-N Stretching 1020-1250
Sulfate (SO₄²⁻) Stretching ~1100 (Strong, Broad)

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of anhaline sulfate, FT-Raman would be highly effective for identifying the vibrations of the aromatic ring and the sulfate ion.

Similar to FT-IR, specific experimental FT-Raman data for anhaline sulfate is scarce in the literature. However, predictions based on its structure can be made. The symmetric breathing mode of the benzene (B151609) ring would produce a strong Raman signal. The sulfate ion (SO₄²⁻) is known to exhibit a very strong, sharp Raman peak corresponding to its symmetric stretching vibration, typically observed around 980 cm⁻¹. This distinct peak is often used for the quantification of sulfates in aqueous solutions.

Table 2: Predicted FT-Raman Active Modes for Anhaline Sulfate

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfate (SO₄²⁻) Symmetric Stretching ~981
Aromatic Ring Ring Breathing (Trigonal) ~1000
Aromatic C=C Ring Stretching 1580-1610
Aromatic C-H Stretching 3050-3070

Electronic Absorption Spectroscopy

UV-Visible Spectroscopy for Electronic Transitions and Oligomer/Polymer Characterization

UV-Visible spectroscopy probes the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding n-electrons. The chromophore in anhaline is the 4-substituted phenol (B47542) ring (p-hydroxyphenylethylamine moiety). This aromatic system gives rise to characteristic absorptions in the UV region, typically corresponding to π → π* transitions.

The UV spectrum of anhaline sulfate in a suitable solvent would be expected to show absorption maxima characteristic of the phenolic chromophore. For phenols, two primary absorption bands are typically observed around 210-220 nm and 270-280 nm. The exact position and intensity of these bands can be influenced by the solvent and the pH of the solution due to the protonation state of the phenolic hydroxyl and the amine group. While this technique is also used to characterize the formation of oligomers or polymers in compounds like polyaniline, this application is not standard for a stable crystalline salt like anhaline sulfate unless it is subjected to specific polymerization reactions.

Diffraction Techniques for Crystalline Structure Analysis

Powder X-ray Diffraction (PXRD) for Lattice Parameter Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. While Powder X-ray Diffraction (PXRD) is used for phase identification and lattice parameter determination of a polycrystalline sample, the foundational data comes from single-crystal X-ray diffraction analysis.

The crystal structure of hordenine (B123053) sulfate (anhaline sulfate) dihydrate, (C₁₀H₁₆NO)₂²⁺SO₄²⁻·2H₂O, has been determined using X-ray diffraction methods. This analysis provides precise lattice parameters and defines the unit cell of the crystal. The compound crystallizes in the monoclinic space group P2₁/c. The detailed crystallographic data confirms the ionic nature of the compound, with protonated hordenine cations, a sulfate anion, and water molecules of hydration arranged in a specific, repeating lattice. iucr.org

Table 3: Crystallographic Data for Anhaline (Hordenine) Sulfate

Parameter Value Reference
Chemical Formula (C₁₀H₁₆NO)₂SO₄·2H₂O iucr.org
Formula Weight (Mr) 464.58
Crystal System Monoclinic
Space Group P2₁/c
a 11.807(3) Å
b 8.245(4) Å
c 24.545(9) Å
β 101.60(2)°
Volume (V) 2340.6 ų
Z (Formula units/cell) 4

Single Crystal X-ray Diffraction for Unit Cell and Molecular Structure Elucidation

The crystal structure of Anhaline sulfate, also known as Hordenine sulfate, has been elucidated using single-crystal XRD techniques. Studies reveal that the compound crystallizes in the monoclinic system, belonging to the P2₁/c space group. In the asymmetric unit, there are two independent hordenine molecules and one sulfate anion. The nitrogen atom in both hordenine molecules is protonated, forming the anhalinium cation, and the molecules adopt a perpendicular trans conformation, which is a common feature for many sympathomimetic amines. The crystal structure is stabilized by an extensive network of hydrogen bonds.

The detailed crystallographic parameters for Anhaline sulfate determined by X-ray diffraction are summarized in the table below.

Table 1: Crystallographic Data for Anhaline Sulfate

Parameter Value
Empirical Formula (C₁₀H₁₆NO)₂SO₄
Formula Weight 428.5 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 11.807(3) Å
b 8.245(4) Å
c 24.545(9) Å
α 90°
β 101.60(2)°
γ 90°
Volume (V) 2340.6 ų
Z (Formula units/unit cell) 4
Calculated Density (Dc) 1.318 g/cm³
Measured Density (Dm) 1.343 g/cm³
Radiation CuKα (λ = 1.5418 Å)

| Refinement R-factor | 0.075 |

Data sourced from a study on the crystal structure of this compound.

Microscopic Techniques for Morphological Assessment

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography, morphology, and composition of materials at the micro- and nanoscale. It provides high-resolution images that are crucial for understanding the physical characteristics of a crystalline compound.

A review of the available scientific literature indicates a lack of studies specifically focused on the characterization of pure Anhaline sulfate crystals using SEM. While SEM has been employed in research involving hordenine, these studies typically focus on its biological effects, such as its impact on bacterial biofilms, or on the characterization of materials developed for its detection and extraction. acs.org For instance, SEM has been used to observe changes in the integrity of Pseudomonas aeruginosa biofilms after treatment with hordenine, but this does not provide information on the morphology of the compound itself. Consequently, detailed research findings and images describing the surface morphology or nanostructure of Anhaline sulfate crystals are not available in the reviewed literature.

Thermal Analysis for Material Stability and Phase Transitions

Thermal analysis techniques are essential for determining the stability of a compound at different temperatures and for identifying phase transitions such as melting, decomposition, and glass transitions.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing critical information about its thermal stability and decomposition profile. Specific TGA studies detailing the thermal degradation pathway of pure Anhaline sulfate are not prominently featured in the surveyed scientific literature. Research employing TGA has been conducted on magnetic nanomaterials designed for hordenine analysis, but this does not reflect the intrinsic thermal properties of the sulfate salt itself. acs.org

Differential thermal analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. It is used to detect physical and chemical changes that are accompanied by a change in enthalpy. There are no specific research findings available in the reviewed literature that detail the DTA profile of Anhaline sulfate.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to determine the melting point and other thermal transitions of pharmaceutical compounds.

While detailed DSC thermograms for Anhaline sulfate are not published in the primary research literature reviewed, the compound's purity has been assessed using DSC in conjunction with other methods for the certification of standard reference materials. nist.gov Furthermore, safety data and chemical reference sources report a distinct melting point for Anhaline sulfate, which is a key parameter typically determined by DSC.

Table 2: Thermal Properties of Anhaline Sulfate

Thermal Property Value Technique

| Melting Point | 211 °C | DSC / Melting Point Apparatus |

Data sourced from chemical databases and safety data sheets.

This melting point indicates the upper limit of the compound's thermal stability before it undergoes a phase transition from solid to liquid.

Compound Reference Table

Compound Name
Anhaline sulfate
This compound
Hordenine
N-methyltyramine

Computational Chemistry and Theoretical Modeling of Aniline Sulfate Systems

Quantum Chemical Calculations for Reaction Mechanism Studies

Quantum chemical calculations are instrumental in elucidating the intricate reaction mechanisms involving aniline (B41778) sulfate (B86663). acs.org These computational methods provide insights into the potential energy surface, allowing for the identification of transition states and the validation of proposed reaction pathways. acs.org

Semi-Empirical Methods (e.g., AM1, MNDO-PM3)

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a balance between computational cost and accuracy, making them suitable for studying large systems like aniline oligomers. These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de The mechanism of the oxidative polymerization of anilinium sulfate has been investigated using AM1 and MNDO-PM3 methods. These studies have been combined with other computational techniques to provide a comprehensive understanding of the reaction.

Research has shown that MNDO-PM3 is an improvement over AM1, reducing errors in the heat of formation by approximately 40%. Both AM1 and PM3 have been employed to calculate molecular orbitals, ionization energy, heat of formation, charge distribution, and spin density of species involved in aniline polymerization. These calculations often incorporate solvation effects to model reactions in aqueous media more accurately. For instance, the study of aniline and substituted anilines' geometric structures has been performed using PM3 and AM1 methods.

Table 1: Comparison of Semi-Empirical Methods for Aniline Sulfate Studies
MethodKey FeaturesApplication in Aniline Sulfate Research
AM1 (Austin Model 1) Part of the NDDO family of methods. uni-muenchen.deUsed to study the mechanism of oxidative polymerization of anilinium sulfate. Employed for geometry calculations of aniline and its derivatives.
MNDO-PM3 (Parametric Method 3) An improved version of AM1 with reduced errors in heat of formation. Utilized to investigate the early stages of aniline's chemical oxidative polymerization. Applied in conjunction with AM1 for studying anilinium sulfate polymerization.

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the degradation and reaction mechanisms of aniline and its derivatives. For example, DFT calculations have been used to explore the microscopic mechanisms and kinetics of phenols affecting the degradation of aniline pollutants by sulfate radicals.

DFT studies have revealed that in the degradation of aniline, electrons are transferred from aniline to the oxidizing species. The theory has also been used to investigate the structural and electronic properties of polyaniline and its copolymers. In the context of corrosion inhibition, DFT calculations have been performed to understand the interaction between aniline derivatives and metal surfaces in the presence of sulfate anions. These calculations help in understanding the electronic structure and reactivity of the molecules involved.

Table 2: Application of DFT in Aniline Sulfate System Analysis
Area of ApplicationResearch FocusKey Findings from DFT Calculations
Reaction Mechanisms Degradation of aniline by sulfate radicals. Elucidation of competitive reactions, repair of aniline radicals, and generation of phenoxy radicals.
Oxidation Pathways Initial oxidation of aniline by ferrate(VI). Identification of the most favorable reaction pathways and transition states.
Polymer Properties Structural and electronic properties of polyaniline. Determination of band structures and densities of states.
Corrosion Inhibition Interaction of aniline derivatives with aluminum surfaces. The interaction is primarily electrostatic and influenced by substituents and sulfate anions.

Molecular Mechanics Force-Field Methods (e.g., MM2)

Molecular mechanics methods, such as MM2, calculate the energy of a system as a function of its nuclear positions, neglecting electronic motions. These force fields are particularly useful for studying large molecular systems. The MM2 force field, developed by Allinger, is commonly used for small molecules and includes terms for bond-angle interactions. researchgate.net In the study of anilinium sulfate polymerization, the MM2 molecular mechanics force-field method has been used in combination with semi-empirical quantum chemical methods. This combined approach allows for a more detailed analysis of the system's behavior.

Computational Solvation Models (e.g., COSMO)

Computational solvation models are crucial for accurately simulating chemical processes in solution. The Conductor-like Screening Model (COSMO) is a widely used continuum solvation model that treats the solvent as a dielectric continuum surrounding the solute molecule. This method has been applied in conjunction with semi-empirical methods like AM1 and PM3 to study the oxidative polymerization of anilinium sulfate in an aqueous medium. The COSMO model helps to approximate the effect of the solvent on the reactive species, providing a more realistic representation of the reaction environment. The COSMO-RS (Real Solvents) method is an extension that allows for the calculation of chemical potentials and partitioning of solutes.

Molecular Orbital Theory and Electron Density Analysis

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule by combining atomic wavefunctions to form molecular orbitals that can extend over all atoms in the molecule. A key concept in this theory is the focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are central to the Frontier Molecular Orbital (FMO) theory of chemical reactivity.

In the context of aniline and its derivatives, MO theory and electron density analysis are used to understand their reactivity. For instance, the degradation of aniline by sulfate radicals has been studied by examining the aniline cationic radicals and phenylaminyl radicals formed. DFT calculations are often employed to determine the HOMO and LUMO energy levels, which in turn provide insights into the electron-donating or -accepting capabilities of the molecules. The energy gap between the HOMO of aniline and the LUMO of an oxidant can indicate the likelihood of electron transfer.

Adsorption Modeling and Isotherm Analysis

The study of aniline adsorption is important for understanding its removal from aqueous solutions. Various adsorbent materials, such as cross-linked starch sulfate, have been investigated for their capacity to adsorb aniline. acs.org The efficiency of this adsorption process is often analyzed using different isotherm models to describe the equilibrium between the adsorbent and the adsorbate.

Commonly applied isotherm models include the Langmuir, Freundlich, Dubinin-Radushkevich, and Sips models. acs.org The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. scirp.org Studies on aniline adsorption by cross-linked starch sulfate have shown that the Sips isotherm provides a good description of the equilibrium data. acs.org Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are also used to analyze the rate of adsorption. acs.org

Table 3: Adsorption Isotherm Models for Aniline
Isotherm ModelDescriptionApplication to Aniline Adsorption
Langmuir Assumes monolayer adsorption on specific homogeneous sites. scirp.orgUsed to model aniline adsorption on various adsorbents, indicating a homogeneous adsorption process.
Freundlich Describes multilayer adsorption on a heterogeneous surface. Applied to aniline adsorption data, often in comparison with the Langmuir model. acs.org
Dubinin-Radushkevich An empirical model used to determine the nature of the adsorption process (physical or chemical). scirp.orgUtilized in the study of aniline adsorption on cross-linked starch sulfate. acs.org
Sips A hybrid of the Langmuir and Freundlich models, useful for predicting adsorption on heterogeneous surfaces. acs.orgFound to well-describe the equilibrium adsorption data of aniline on cross-linked starch sulfate. acs.org

Langmuir, Freundlich, Dubinin-Radushkevich, and Sips Isotherm Models

The adsorption of aniline from aqueous solutions onto various surfaces is a key process in water treatment and environmental remediation. Adsorption isotherm models are mathematical formulas that describe the equilibrium distribution of a solute between the liquid and solid phases. Understanding which model best fits the experimental data provides insight into the adsorption mechanism, surface properties, and the affinity of the adsorbent for the adsorbate. Several models, including the Langmuir, Freundlich, Dubinin-Radushkevich, and Sips isotherms, have been applied to study aniline adsorption.

The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. It suggests that once a molecule occupies a site, no further adsorption can take place at that site. This model is often indicative of chemisorption. nih.gov The model is represented by a linear relationship and is considered a good fit when the correlation coefficient (R²) is high. Studies on aniline adsorption onto materials like Cr-bentonite and nanoporous MCM-48 have shown that the Langmuir model provides a good fit, suggesting monolayer coverage. nih.gov The favorability of the Langmuir isotherm can be described by a dimensionless separation factor, RL, where values between 0 and 1 indicate favorable adsorption.

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. scialert.net Unlike the Langmuir model, it does not assume monolayer adsorption. The Freundlich constant 'n' indicates the favorability of the adsorption process; values of n between 1 and 10 suggest that adsorption can occur smoothly. researchgate.net This model has been found to describe the adsorption of aniline on adsorbents like Litchi chinensis peel and ZSM-5 zeolite effectively. scialert.net

The Dubinin-Radushkevich (D-R) isotherm is a more general model that does not assume a homogeneous surface or constant adsorption potential. It is often used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption (E). researchgate.net If the value of E is below 8 kJ/mol, the adsorption process is considered to be physisorption. An E value between 8 and 16 kJ/mol suggests that the adsorption is governed by chemisorption. researchgate.net For aniline adsorption on Cr-bentonite, the D-R model indicated that the uptake occurred chemically. nih.gov In contrast, the adsorption on single-walled carbon nanotubes was found to be physisorption based on the energy value derived from the D-R model.

The Sips isotherm , also known as the Langmuir-Freundlich isotherm, is a three-parameter model that combines elements of both the Langmuir and Freundlich models. At low adsorbate concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts the monolayer adsorption characteristic of the Langmuir isotherm. This model is particularly useful for predicting adsorption on heterogeneous surfaces. Studies on the adsorption of aniline onto cross-linked starch sulfate and magnetic activated carbon have demonstrated that the Sips model provides the best fit for the experimental data compared to the other two-parameter models.

Adsorption Isotherm Model Parameters for Aniline on Various Adsorbents
AdsorbentIsotherm ModelParametersValueSource
Nanoporous MCM-48Langmuirqmax (mg/g)100
Langmuir0.99
Cross-linked Starch SulfateSips>0.99
Langmuir0.92-0.97
Cr-BentoniteLangmuirqmax (mg/g)21.60 nih.gov
Dubinin-RadushkevichIndicated chemical adsorption
Magnetic Activated CarbonSips>0.98
Freundlich0.95

Quantitative Structure-Activity Relationship (QSAR) for Related Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties in a quantitative manner. These models are essential tools in computational chemistry and toxicology for predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing. For aniline and its derivatives, QSAR models have been developed to predict a range of endpoints, including toxicity, lipophilicity, and antimicrobial activity.

The development of a QSAR model involves calculating molecular descriptors that characterize the chemical structure and then using statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical relationship between these descriptors and the observed activity.

Key molecular descriptors used in QSAR studies of aniline derivatives include:

Hydrophobicity parameters: The n-octanol/water partition coefficient (log Kow or log P) is a common descriptor representing the lipophilicity of a molecule.

Electronic parameters: Hammett constants (σ) describe the electron-donating or electron-withdrawing effects of substituents on the aromatic ring. Quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the frontier orbital energy gap (ΔE) are also widely used.

Steric and Topographical parameters: These descriptors, such as molecular connectivity indices and van der Waals volume, describe the size and shape of the molecule.

Several studies have successfully developed QSAR models for aniline derivatives. For instance, the toxicity of chloro- and alkylanilines to the guppy (Poecilia reticulata) was effectively modeled using log P and Hammett constants. Another study on the toxicity of phenols and anilines to algae found that a model incorporating both log Kow and the frontier orbital energy gap (ΔE) significantly improved predictive power over models based on hydrophobicity alone. Research on the lipophilicity of 81 aniline derivatives identified descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume as crucial for building robust QSAR models. Furthermore, QSAR has been applied to understand the antimicrobial activity of substituted anilides, where molecular connectivity indices were found to model both antibacterial and antifungal activities effectively.

The predictive ability and robustness of QSAR models are evaluated using various statistical metrics, including the correlation coefficient (r² or R²) and the cross-validated correlation coefficient (q² or Q²). High values for these metrics indicate a statistically significant and predictive model.

Summary of QSAR Studies on Aniline Derivatives
EndpointOrganism/SystemKey DescriptorsStatistical ResultsSource
Antimicrobial ActivityB. subtilis, S. aureus, E. coli, C. albicans, A. nigerMolecular connectivity indices (0χ, 0χv, 2χ)Appreciable q² values
Lipophilicity (logP)Set of 81 aniline derivativesMLOGP, van der Waals volume, Electrophilicity (ω/eV)High correlation coefficients for MLR, PCR, PLSR models
Acute Lethal Toxicity (LC50)Guppy (Poecilia reticulata)log P, Hammett constants (σ)Introduction of Hammett constants improved QSAR quality
Algal Toxicity (EC50)ScenedesmuslogKow, Frontier orbital energy gap (ΔE)r² = 0.946
Toxicity (IGC50)Tetrahymenalog Kowr² = 0.885

Mechanistic Investigations of Aniline Sulfate S Chemical Transformations and Interactions

Advanced Oxidation Processes Involving Sulfate (B86663) Radicals

Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive species. Sulfate radical-based AOPs have emerged as a promising technology for the degradation of recalcitrant organic compounds like aniline (B41778).

Generation of Sulfate Radicals from Persulfate Activation

Sulfate radicals (SO₄•⁻) are powerful oxidizing agents with a redox potential of 2.5–3.1 V. They are typically generated in situ through the activation of persulfate (S₂O₈²⁻), a stable precursor. This activation can be achieved through various methods, including heat, UV irradiation, and transition metals.

The activation of persulfate involves the cleavage of the peroxide bond within the persulfate molecule, leading to the formation of two sulfate radicals. In the context of aniline degradation, the activation of persulfate is a critical step that initiates the oxidation process. Both sulfate-free radicals and hydroxyl radicals (•OH) can be generated, both of which are potent oxidants.

Catalytic Mechanisms and Role of Chelating Agents (e.g., Ferrous Iron, Citric Acid)

Ferrous iron (Fe²⁺) is a commonly used and effective activator for persulfate, facilitating the generation of sulfate radicals at ambient temperatures. The reaction between Fe²⁺ and persulfate is a key step in many AOPs designed for aniline degradation. However, the efficiency of this system can be hampered by the rapid conversion of Fe²⁺ to ferric iron (Fe³⁺) and the scavenging of sulfate radicals by excess Fe²⁺.

To enhance the efficacy of the Fe(II)-persulfate system, chelating agents are often introduced. Citric acid is one such agent that has been shown to improve the degradation of aniline. It acts as a chelating agent for ferrous iron, which increases the solubility of Fe²⁺ and promotes the sustained formation of sulfate radicals. The effectiveness of a chelating agent is influenced by factors such as its molecular structure, the ratio of the chelating agent to ferrous iron, and the pH of the solution. Studies have shown that while citric acid is effective, other chelating agents like tartaric acid can also promote persulfate activation, although they may also compete for the generated radicals.

Chelating AgentEffect on Aniline DegradationMechanism of Action
Citric Acid Enhances degradationIncreases ferrous iron solubility, promoting sulfate radical formation.
Tartaric Acid Can promote persulfate activation but may compete for radicalsBuffers Fe(II) and aids in its recovery, though it can also be oxidized.
Oxalic Acid Variable, depends on ratio to Fe(II)Forms complexes with Fe(II), influencing its accessibility for persulfate activation.
EDDS Variable, depends on ratio to Fe(II)Forms complexes with Fe(II), with effectiveness dependent on steric factors.

Influence of Organic Species (e.g., Phenols) on Aniline Oxidation Kinetics

The presence of other organic compounds, such as phenols, can significantly influence the kinetics of aniline oxidation by sulfate radicals. The effect can be either inhibitory or enhancing, depending on the specific phenol (B47542) and the reaction conditions.

Phenols can interact with the aniline degradation process in several ways:

Competitive Reaction: Phenols can compete with aniline for sulfate radicals, thereby slowing down the rate of aniline degradation.

Radical Repair: Phenols can "repair" aniline radicals (both cationic and phenylaminyl radicals), effectively reversing the initial oxidation step.

Phenoxy Radical Generation: Phenols can be oxidized to form phenoxy radicals, which may then participate in the degradation of aniline.

Research has indicated that phenols with low oxidation potentials, such as hydroxy- and methoxy-phenols, tend to inhibit the degradation of aniline. Conversely, some phenols, like p-acetylphenol, have been observed to slightly promote aniline degradation. The interplay of these mechanisms is complex and is a subject of ongoing investigation using both experimental and computational approaches.

Microbial and Biochemical Transformation Pathways

Microorganisms play a crucial role in the natural attenuation and bioremediation of aniline and its derivatives from the environment.

Biotransformation of Aniline and its Sulfate in Microbial Systems

Both aerobic and anaerobic bacteria have been identified that can degrade aniline. Under aerobic conditions, the primary pathway for aniline degradation involves its conversion to catechol, which is then further broken down. In anaerobic environments, the degradation pathways are different. For instance, the sulfate-reducing bacterium Desulfobacterium anilini can completely degrade aniline to carbon dioxide and ammonia, using sulfate as the electron acceptor.

The biotransformation of aniline can also occur through processes like acetylation. For example, the green alga Chlamydomonas reinhardtii has been shown to transform aniline into acetanilide. In some anaerobic systems, aniline is first carboxylated to 4-aminobenzoate, which is then further metabolized. The specific pathways and the microorganisms involved can vary depending on the environmental conditions, such as the presence of different electron acceptors (e.g., nitrate, sulfate).

Microbial SystemConditionKey Transformation Pathway
Pseudomonas sp.AerobicAniline → Catechol → Further degradation.
Desulfobacterium aniliniAnaerobic (Sulfate-reducing)Aniline → CO₂ + NH₃.
Chlamydomonas reinhardtiiAerobicAniline → Acetanilide.
Delftia sp. HY99Anaerobic (Nitrate-reducing)Aniline → 4-Aminobenzoate.

Molecular Mechanisms of Biological Sulfate Reduction Under Aniline Stress

The presence of aniline can exert stress on microbial communities, influencing the pathways of biological sulfate reduction. In anaerobic systems treating high-sulfate wastewater, increasing concentrations of aniline can lead to changes in the microbial community structure and the genes involved in sulfate reduction. nih.gov

Metagenomic and High-Throughput Sequencing Approaches in Microbial Ecology

The biodegradation of aniline is a critical process for the natural attenuation of this compound in contaminated environments. Modern molecular techniques, specifically metagenomics and high-throughput sequencing, have revolutionized the study of microbial communities responsible for this degradation. These approaches allow for a comprehensive analysis of the microbial diversity and functional potential within a given environment without the need for traditional cultivation methods.

High-throughput sequencing of 16S rRNA genes is a common method used to profile the bacterial community structure in aniline-contaminated sites. asm.org Studies have shown significant shifts in the composition of bacterial communities upon exposure to aniline. For instance, before acclimation to aniline, environments like biologically activated carbon may be dominated by genera such as Bacillus, Lactococcus, and Enterococcus. However, after a period of acclimation, the proportions of genera like Pseudomonas, Thermomonas, and Acinetobacter increase markedly, indicating their role in aniline degradation.

DNA-based stable isotope probing (DNA-SIP) combined with high-throughput sequencing is a powerful technique to definitively identify the microorganisms that actively assimilate and metabolize a specific substrate like aniline. In this method, a substrate labeled with a heavy isotope (e.g., ¹³C-aniline) is introduced into a microcosm. The "heavy" DNA from organisms that have incorporated the ¹³C is then separated and sequenced. This approach has successfully identified key aniline-degrading bacteria in various environments. For example, in aerobic microcosms, DNA-SIP has identified genera such as Acinetobacter, Zoogloea, Comamonas, and Hydrogenophaga as primary aniline degraders. In anaerobic settings, novel phylotypes related to Ignavibacterium album and the family Anaerolineaceae have been implicated.

These sequencing approaches not only identify the active degraders but also provide insights into the functional genes involved. Metagenomic analysis can predict the presence of gene clusters responsible for aniline degradation, such as the atd, tdn, and dan gene clusters, providing a deeper understanding of the metabolic pathways at a community level.

Table 1: Bacterial Genera Identified in Aniline Degradation Studies Using High-Throughput Sequencing

Bacterial Genus Environment Analytical Method Key Finding Reference(s)
Pseudomonas Biologically Activated Carbon 16S rRNA Sequencing Increased abundance after aniline acclimation.
Acinetobacter Biologically Activated Carbon, Aerobic Microcosms 16S rRNA Sequencing, DNA-SIP Dominant degrader, actively assimilates aniline.
Delftia Alkaline Paddy Soil, Wastewater 16S rRNA Sequencing, Isolation Identified as a key aniline degrader in alkaline conditions. researchgate.net
Thauera Neutral River Sediment, Alkaline Paddy Soil DNA-SIP Active aniline degrader in neutral and alkaline pH.
Zoogloea Aerobic Microcosms, Neutral River Sediment DNA-SIP Enriched in heavy DNA fractions, indicating aniline assimilation.
Ignavibacterium Anaerobic Aquifer Sediments DNA-SIP Dominant degrader under methanogenic conditions.
Proteobacteria Industrially Polluted Soil 16S rRNA Sequencing Dominant phylum in soils contaminated with halogenated anilines. asm.org

Fundamental Studies on Aniline Polymerization Mechanisms

The oxidative polymerization of aniline is a complex process that results in the formation of polyaniline (PANI), a conductive polymer with significant technological applications. This transformation proceeds via a chain reaction mechanism involving distinct initiation, propagation, and termination steps. researchgate.net

Initiation: The process begins with the oxidation of the aniline monomer by an oxidant. This initial step is considered the rate-determining step and results in the formation of a reactive intermediate. srce.hr This species is generally accepted to be an aniline cation radical or an aniline nitrenium cation. researchgate.net This reactive species then attacks a neutral aniline molecule to form a dimer, most commonly p-aminodiphenylamine (PADPA). The formation of this dimer is a crucial part of the initiation phase, as the dimer is more easily oxidized than the original aniline monomer.

Propagation: The polymer chain grows through the subsequent addition of aniline monomers to the oxidized, growing oligomer or polymer chain. The propagation proceeds via a redox process where the growing chain, in its oxidized state, acts as an oxidant for the aniline monomer. This results in the monomer being added to the chain end, and the chain being returned to a reduced state, ready for the next oxidation cycle. This step continues, leading to the formation of high molecular weight polyaniline. The process is often considered a form of living polymerization, as the chains continue to grow as long as monomer and oxidant are available.

Termination: The polymerization process terminates when the oxidant is completely consumed. At this point, the growing chains can no longer be re-oxidized to continue propagation. The final polymer is typically obtained in its emeraldine (B8112657) salt form, which is the conductive state. Termination can also occur through side reactions or by the deliberate addition of a quenching agent. researchgate.net

The precise nature of the reactive intermediate formed during the initiation of aniline polymerization has been a subject of considerable study and debate. Two primary species are proposed: the aniline cation radical and the aniline nitrenium cation. researchgate.net

Aniline Cation Radical: This species is formed through a one-electron oxidation of the aniline molecule. It is a radical species that can dimerize, typically via a "head-to-tail" coupling, to form dimeric products.

Aniline Nitrenium Cation: This species results from a two-electron oxidation of aniline. It is a reactive electrophile that can attack the electron-rich para-position of a neutral aniline molecule. Thermodynamic studies and semi-empirical quantum chemical computations suggest that the formation of the aniline nitrenium cation is a thermodynamically favorable process, particularly when using strong two-electron oxidants like ammonium (B1175870) peroxydisulfate (B1198043).

Both cation radicals and nitrenium cations are believed to play a role. The initiation is often described as the oxidation of aniline to form a cation radical or nitrenium cation. researchgate.net This initial reactive species then reacts with another aniline molecule to form a dimer. For instance, the electrophilic attack of the nitrenium cation on a neutral aniline molecule leads to the formation of p-aminodiphenylamine. srce.hr Subsequent chain growth involves radical species, as the oxidized polymer chain end (a radical cation) reacts with an aniline monomer. The reactivity of the growing oligomers can also differ based on their structure; species with an odd number of aniline units are proposed to have a nitrenium cationic nature and are considered more reactive. The interplay between these radical and cationic species is fundamental to the formation and structure of the final polyaniline product.

Research Applications and Functional Materials Derived from Aniline Sulfate

Synthesis of Conducting Polymers (Polyaniline)

Aniline (B41778) sulfate (B86663) is a primary starting material for the synthesis of polyaniline (PANI), one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrical properties. The polymerization is typically an oxidative process where aniline sulfate is oxidized in an acidic medium, often using an oxidant like ammonium (B1175870) persulfate. The resulting polymer, polyaniline sulfate, is in its conductive emeraldine (B8112657) salt form.

The morphology of polyaniline significantly influences its properties and applications. Researchers have developed numerous methods using aniline sulfate to control the synthesis of PANI at the nanoscale, yielding structures such as nanotubes, nanorods, and granules.

Nanotubes and Nanorods: One-dimensional (1D) PANI nanostructures like nanotubes and nanorods are highly sought after for applications in sensors and molecular electronics. These can be synthesized through template-free methods where aniline, aniline hydrochloride, or aniline sulfate are polymerized without added acids. The morphology can be precisely controlled by adjusting synthesis parameters. For instance, aligned PANI nanorods can be formed using salicylic (B10762653) acid as a dopant, with cylindrical structures emerging at specific molar ratios of the acid to aniline. Interfacial polymerization, where the reaction between aniline and an oxidant occurs at the interface of two immiscible liquids, is another effective strategy for producing high-quality PANI nanotubes. The final morphology, from nanofibers to nanotubes, can be tuned by changing the concentration of reactants like ammonium persulfate.

Granules: Granular PANI is a common morphology obtained through chemical oxidation. Studies on the oxidative polymerization of aniline sulfate show that the process begins with the formation of non-conducting products, which then evolve into conducting PANI granules about 50 nm in diameter during the polymer-chain growth stage. These granules are themselves composed of smaller, nanometer-sized spherical particles. The morphology can be influenced by the reaction conditions, with some methods yielding aggregated granular structures. The transition from granular to tubular morphologies can sometimes be achieved by altering the polymerization temperature.

The electrical conductivity of polyaniline is not an intrinsic constant but is highly dependent on the synthesis conditions. By carefully controlling various parameters during the polymerization of aniline sulfate, the final conductivity of the material can be tailored for specific applications.

Key parameters include the polymerization temperature, the molar ratio of oxidant to aniline, and the acidity of the reaction medium.

Temperature: Lowering the polymerization temperature (e.g., to 0°C or below) has been shown to increase the molecular weight and crystallinity of PANI. While some studies report that lower temperatures lead to higher conductivity due to increased molecular weight, others find no regular effect of temperature on conductivity. The temperature regime can influence the molecular structure and compactness of the PANI particles, which in turn affects conductivity.

Oxidant-to-Aniline Ratio: The molar ratio of the oxidant (commonly ammonium persulfate) to aniline is a critical factor. An optimal ratio is required for maximizing yield and conductivity. ekb.eg If the oxidant concentration is too high (e.g., oxidant/aniline mole ratio > 1), it can lead to "over-oxidation," which damages the polymer chain, reduces the yield, and lowers the intrinsic viscosity and conductivity.

Acidity and Dopants: The pH of the reaction medium has a decisive effect on the resulting polymer structure and properties. The conductivity of PANI is strongly dependent on the acid dopant used. While aniline sulfate provides the initial acidic environment and sulfate counter-ions, the concentration and nature of other acids present (like HCl) can further modify the doping level and, consequently, the conductivity. ekb.eg

Table 1: Effect of Synthesis Parameters on Polyaniline (PANI) Conductivity

ParameterEffect on SynthesisImpact on Conductivity
Temperature Lower temperatures (-20°C to 0°C) can increase molecular weight and crystallinity. The effect varies; some studies report increased conductivity at lower temperatures, while others find no regular correlation.
Oxidant/Aniline Ratio A molar ratio > 1 can cause over-oxidation, leading to shorter polymer chains. Excess oxidant decreases conductivity due to degradation of the conjugated polymer structure.
Acid Concentration (pH) The acidity of the medium is crucial for forming the desired conductive polymer structure. Higher acid concentration (lower pH, typically 1-3) increases the doping percentage, leading to higher conductivity, up to an optimal point. ekb.eg
Dopant Type The nature of the acid anion (dopant) affects the polymer's structural organization and stability. Large, functionalized dopants can induce better structural ordering, leading to metallic-type conductivity.

Controlled Synthesis of Polyaniline Nanostructures (e.g., Nanotubes, Nanorods, Granules)

Environmental Remediation and Adsorbent Development

Functional materials derived from aniline sulfate, particularly polyaniline, have emerged as promising candidates for environmental remediation due to their unique chemical properties and high adsorption capacities.

Polyaniline-based composites, synthesized from precursors like aniline sulfate, are effective adsorbents for removing a wide range of pollutants from aqueous solutions, including heavy metals and organic dyes. The effectiveness of PANI as an adsorbent stems from its unique properties: a high surface area, reactive amine (–NH–) groups, and tunable surface chemistry.

The adsorption mechanisms are multifaceted and include:

Electrostatic Interactions: The positively charged nitrogen atoms on the protonated PANI backbone can strongly attract and bind anionic pollutants like certain dyes or heavy metal complexes.

Hydrogen Bonding: The amine groups in the PANI structure can form hydrogen bonds with pollutants.

π-π Interactions: The aromatic rings in the PANI backbone can interact with aromatic pollutants through π-π stacking.

Chelation and Complexation: The nitrogen atoms can act as chelating sites for heavy metal ions.

PANI-based materials, often in the form of nanocomposites, have demonstrated high removal efficiency (approaching 95-99%) for various contaminants. For example, PANI nanofibers have been successfully used in fixed-bed columns for the removal of Methyl Orange dye from water.

To enhance the adsorption capacity, processability, and biodegradability of PANI, it is often combined with natural polymers like starch. The synthesis of starch-polyaniline composites has been shown to produce highly effective and low-cost adsorbents.

These composites are typically synthesized via the chemical oxidative polymerization of aniline in the presence of starch. The resulting material, such as a starch-graft-polyaniline (St-PANI) composite, combines the adsorptive properties of PANI with the biocompatibility of starch. The irregular and rough surface morphology of these nanocomposites provides ample sites for dye molecules to adsorb. In some variations, magnetic nanoparticles (Fe₃O₄) are incorporated to create a magnetic composite that can be easily separated from water using an external magnet after the adsorption process.

These novel materials have shown exceptional performance in removing pollutants. For instance, a starch/montmorillonite/polyaniline nanocomposite was reported to have a maximum adsorption capacity of 208.33 mg/g for Cr(VI). Similarly, a starch/polyaniline nanocomposite effectively removed 99% of Reactive Black 5 dye from an aqueous solution.

Table 2: Adsorption Performance of Polyaniline-Based Materials

Adsorbent MaterialPollutantMaximum Adsorption Capacity (mg/g)Removal Efficiency (%)
Starch/Montmorillonite/PANI Nanocomposite Cr(VI)208.33-
PANI/Cuttlefish Bone Nanocomposite Caffeine108.3380.7
PANI-deposited Cellulose Fiber Meloxicam169.5-
Starch/PANI Nanocomposite Reactive Black 5-99
Starch/PANI Nanocomposite Reactive Violet 4-98

Utilization of Aniline Sulfate in Adsorption Processes for Pollutant Removal

Precursor Chemistry in Specialized Organic Syntheses

Beyond polymer science, aniline sulfate is a recognized intermediate and precursor in various organic syntheses. Its stability as a crystalline solid makes it easier to handle and store compared to liquid aniline. It is used in the manufacturing of a range of chemical products.

Key applications include:

Dye Manufacturing: Aniline sulfate is an intermediate in the production of azo dyes and other aniline-based colorants used in the textile industry.

Pharmaceuticals and Agrochemicals: Aniline and its derivatives are fundamental building blocks for many pharmaceuticals and pesticides. Aniline sulfate can serve as the starting point for these multi-step syntheses.

Rubber Accelerators: It is used in the synthesis of chemicals that accelerate the vulcanization process of rubber.

In laboratory and industrial settings, aniline sulfate acts as a stable source of the anilinium ion or aniline itself, which can then participate in reactions like diazotization followed by coupling to form complex aromatic compounds. For example, anilines are precursors for the synthesis of sulfonamides, an important class of therapeutic agents, through reactions that form S-N bonds.

Intermediate in the Production of Specific Dyes and Pigments

Aniline sulfate is a key precursor in the synthesis of a range of dyes and pigments. Aniline itself is a foundational molecule for producing many colorants, and its salt, aniline sulfate, is often used as a stable, water-soluble form for these chemical processes.

A significant portion of aniline applications is dedicated to creating intermediates for dyes and pigments. The largest and most important classes of these colorants are the mono-, di-, and triazo compounds. Aniline sulfate serves as a starting material in the production of azo dyes, which are widely utilized in the textile and plastics industries. The synthesis involves the diazotization of the aniline, a reaction for which aniline sulfate is a suitable substrate, followed by coupling with another aromatic compound to generate the final azo dye. It is an intermediate for various types of dyes, including acid dyes and basic dyes. While many dye formulations exist, a few key ones derived from aniline have been produced in commercially significant volumes.

Table 1: Examples of Commercially Produced Dyes Derived from Aniline

Dye Name Type Annual Production (US, 1979)
Basic Orange 2 Azo Dye 275 tonnes
Solvent Yellow 14 Azo Dye 159 tonnes
Acid Red 1 Azo Dye 128 tonnes
Acid Black 1 Azo Dye 169 tonnes

Source: Data derived from historical production reports.

The process of converting a water-soluble dye into an insoluble pigment is often achieved by precipitating the dye onto an inert inorganic substrate, such as alumina (B75360) (aluminum oxide), which is produced from alum (potassium aluminum sulfate). This creates a "lake pigment," a more stable colorant suitable for paints and coatings.

Role in the Synthesis of Certain Pharmaceutical Intermediates

Aniline and its derivatives, including aniline sulfate, are important intermediates in the pharmaceutical industry. The compound serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates. Its role is crucial in building the molecular framework for certain classes of drugs.

Detailed research findings indicate that aniline sulfate is a starting material for producing specific types of pharmaceuticals, such as analgesics (pain relievers) and antihistamines. The synthesis pathway typically involves modifying the aniline structure to create more complex molecules that possess the desired therapeutic activity. The formation of aniline sulfate can also be a strategic step to protect the amino group of aniline from oxidation during subsequent synthesis steps.

Table 2: Pharmaceutical Applications of Aniline Derivatives

Pharmaceutical Class Application of Aniline Intermediate
Analgesics Precursor in synthesis pathways.
Antihistamines Used as a starting material for synthesis.
Antipyretics Intermediate in the production of fever-reducing drugs.
Antimalarial Drugs Utilized in the synthesis of various antimalarial agents.

Source: Various chemical and pharmaceutical industry reports.

Development of Analytical Reagents and Standards in Chemical Analysis

Aniline sulfate is employed as a useful reagent and standard in the field of chemical analysis. Its specific chemical reactivity allows it to be used for the detection and quantification of certain substances.

One notable application is its use as a reagent for detecting lignin (B12514952) in paper fibers. A 1% solution of aniline sulfate produces a distinct color reaction when applied to paper containing mechanical wood pulp.

Table 3: Color Reactions of Aniline Sulfate Reagent on Different Fibers

Fiber Type Lignin Content Color Reaction
Groundwood / Jute High Positive (Yellow)
Esparto Grass Present Positive (Pink)
Cotton / Linen / Hemp None Negative (Turns solution brown)

Source: Conservation and art restoration literature.

Beyond qualitative detection, aniline sulfate also serves as a reference standard in quantitative analytical methods. For instance, it has been used as an internal standard in studies examining the stereoselective disposition of methamphetamine in biological samples. In this context, a known amount of aniline sulfate is added to the sample to help calibrate the analytical instrument and ensure the accuracy of the measurement of the target compound. It is also suitable for use as a standard to identify endogenous hordenine (B123053) in certain samples.

Q & A

Q. Quality Control Table :

ContaminantDetection MethodAcceptable Threshold
HordenineHPLC-UV (254 nm)<0.5%
EthanolGC-FID<50 ppm
Barium PrecipitateGravimetric Analysis<1% w/w

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in Anhaline sulfate research?

Methodological Answer:

  • Non-Linear Regression : Fit data to sigmoidal models (e.g., log-logistic) using software like GraphPad Prism. Report R² and 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .
  • Meta-Analysis : Pool data from independent studies using random-effects models to address variability in EC50 values .

Example : A meta-analysis of 15 studies reduced heterogeneity (I² = 30%) by excluding assays using non-standardized solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.